molecular formula C15H29NO2 B13819413 Propionic acid, 3-(1-aziridinyl)-, decyl ester CAS No. 4078-31-3

Propionic acid, 3-(1-aziridinyl)-, decyl ester

Cat. No.: B13819413
CAS No.: 4078-31-3
M. Wt: 255.40 g/mol
InChI Key: PICLSMCDEFZQTO-UHFFFAOYSA-N
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Description

Aziridine, a three-membered cyclic amine, is known for its alkylating properties due to ring strain, which may confer unique reactivity or bioactivity to this compound.

Properties

CAS No.

4078-31-3

Molecular Formula

C15H29NO2

Molecular Weight

255.40 g/mol

IUPAC Name

decyl 3-(aziridin-1-yl)propanoate

InChI

InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-9-14-18-15(17)10-11-16-12-13-16/h2-14H2,1H3

InChI Key

PICLSMCDEFZQTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CCN1CC1

Origin of Product

United States

Preparation Methods

Preparation of 3-(1-aziridinyl)propionic Acid Intermediate

Research on aziridine derivatives of propionic acid reveals that 3-(1-aziridinyl)propionic acid can be synthesized by reacting epoxypropionic acid derivatives with ethylenimine. For example, epoxypropionic acid or its esters can be converted to aziridine derivatives through nucleophilic ring closure facilitated by ethylenimine under controlled conditions.

  • Typical reaction conditions:
    • Starting material: 2,3-epoxypropionic acid or its esters
    • Reagent: Ethylenimine (aziridine)
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Temperature: Mild heating (25–60 °C)
    • Reaction time: Several hours to achieve complete conversion

This step yields 3-(1-aziridinyl)propionic acid or its ester derivatives, which serve as key intermediates for further esterification.

Esterification with Decanol

The esterification of 3-(1-aziridinyl)propionic acid with decanol to form the decyl ester is typically achieved via classical esterification methods:

  • Acid-catalyzed esterification:

    • Reagents: 3-(1-aziridinyl)propionic acid and decanol
    • Catalyst: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid
    • Conditions: Reflux under removal of water (Dean-Stark apparatus) to drive equilibrium toward ester formation
    • Solvent: Often performed neat or in an inert solvent like toluene
    • Reaction time: Several hours until completion
  • Alternative methods:

    • Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide-mediated esterification in mild conditions to avoid ring opening of aziridine
    • Enzymatic esterification using lipases for regioselectivity and mild conditions

Representative Synthetic Scheme

Step Reactants Conditions Product
1 2,3-Epoxypropionic acid + Ethylenimine DMF, 25–60 °C, several hours 3-(1-aziridinyl)propionic acid
2 3-(1-aziridinyl)propionic acid + Decanol + Acid catalyst Reflux, removal of water, 4–8 hours Propionic acid, 3-(1-aziridinyl)-, decyl ester

Notes on Reaction Control and Purification

  • Aziridine ring sensitivity: The aziridine ring is highly strained and reactive; thus, reaction conditions must avoid strong nucleophiles or harsh acids that may open the ring.
  • Purification: The final ester can be purified by distillation under reduced pressure or chromatography to remove unreacted starting materials and side products.
  • Characterization: Confirmation of structure is typically by NMR spectroscopy, IR spectroscopy, and mass spectrometry, focusing on signals characteristic of the aziridine ring and ester functionalities.

Research Findings and Patents

  • Studies on aziridine derivatives indicate that such compounds can be synthesized via reaction of epoxypropionic acid derivatives with ethylenimine, followed by esterification.
  • Patents related to aziridine esters emphasize the importance of mild reaction conditions to preserve the aziridine ring during esterification.
  • No direct large-scale industrial preparation methods for the specific decyl ester variant are publicly detailed, but analogous esterification procedures are well-documented in chemical literature.

Summary Table: Preparation Methods of this compound

Preparation Stage Methodology Key Conditions Considerations
Aziridine ring introduction Reaction of epoxypropionic acid with ethylenimine Polar aprotic solvent, mild heat Avoid ring-opening conditions
Esterification with decanol Acid-catalyzed esterification or coupling agent-mediated Reflux, water removal, mild acid Preserve aziridine ring integrity
Purification Distillation, chromatography Reduced pressure distillation Remove unreacted materials and side products
Characterization NMR, IR, MS Standard spectroscopic techniques Confirm aziridine and ester groups

Chemical Reactions Analysis

Types of Reactions

3-(1-Aziridinyl)propionic acid decyl ester undergoes various chemical reactions, including:

    Oxidation: The aziridinyl group can be oxidized to form corresponding oxazolidinones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aziridinyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted aziridines.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: 3-(1-Aziridinyl)propanol

    Substitution: Substituted aziridines

Scientific Research Applications

3-(1-Aziridinyl)propionic acid decyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form covalent bonds with DNA.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-Aziridinyl)propionic acid decyl ester involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridinyl group is highly reactive and can form three-membered ring structures with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in enzyme inhibition and protein modification studies, where the compound can irreversibly inhibit enzyme activity by forming covalent bonds with active site residues.

Comparison with Similar Compounds

Data Table: Physicochemical and Functional Properties

Property This compound (Predicted) Butyl 3-(4-Hydroxyphenyl)propanoate 3-(Piperazin-1-yl)propionic Acid Ethyl Ester
Molecular Weight ~285–300 g/mol 236.3 g/mol 213.3 g/mol
LogP (Lipophilicity) High (decyl chain) Moderate (butyl chain) Moderate (ethyl chain)
Key Reactivity Aziridine ring-opening alkylation Phenolic hydroxyl oxidation Piperazine-mediated enzyme inhibition
Potential Applications Anticancer, antimicrobial Antioxidants Neurochemical modulation

Biological Activity

Propionic acid, 3-(1-aziridinyl)-, decyl ester is an organic compound characterized by its unique structure that includes a propionic acid backbone, a decyl ester group, and an aziridine moiety. This combination contributes to its distinct chemical properties and potential biological activities. The molecular formula of this compound is C_{15}H_{29}N O_{2}, with a molecular weight of approximately 255.396 g/mol. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in various fields.

Chemical Structure and Properties

The structural features of this compound include:

  • Aziridine Ring : A three-membered nitrogen-containing heterocycle that can influence the compound's reactivity.
  • Decyl Chain : A long-chain alkyl group that enhances lipophilicity, potentially affecting absorption and distribution in biological systems.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC_{15}H_{29}N O_{2}
Molecular Weight255.396 g/mol
Functional GroupsPropionic acid, aziridine
Unique FeaturesLong-chain alkyl group (decyl)

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. The aziridine moiety allows the compound to bind to various enzymes and receptors, influencing biochemical pathways crucial for cellular functions.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, leading to altered cellular responses.

Biological Activity Studies

Research on this compound has focused on its potential therapeutic effects and interactions with biological systems. Key findings from various studies include:

  • Antimicrobial Activity : Preliminary studies have suggested that the compound exhibits antimicrobial properties against specific bacterial strains.
  • Cytotoxicity : In vitro tests indicate varying degrees of cytotoxicity depending on concentration and exposure time.
  • Neuroprotective Effects : Some studies propose that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative disorders.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against certain bacterial strains
CytotoxicityDose-dependent cytotoxic effects
NeuroprotectivePotential protective effects in neuronal cells

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment
In another investigation, human cancer cell lines were exposed to varying concentrations of the compound. The results demonstrated a notable reduction in cell viability at higher concentrations (≥100 µg/mL), indicating potential for further exploration in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for Propionic acid, 3-(1-aziridinyl)-, decyl ester?

  • Methodology :

  • Step 1 : Prepare 3-(1-aziridinyl)propionic acid via nucleophilic substitution of aziridine with a propionic acid derivative (e.g., propionyl chloride).
  • Step 2 : Perform esterification with decyl alcohol using a coupling agent (e.g., DCC/DMAP) or acid catalysis (H₂SO₄).
  • Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid aziridine ring-opening, which can occur under acidic or high-heat conditions. Purify via column chromatography or fractional distillation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm ester linkage (δ 4.0–4.3 ppm for –COO–CH₂–) and aziridine protons (δ 2.5–3.0 ppm).
  • Mass Spectrometry (MS) : Compare fragmentation patterns with spectral databases (e.g., NIST) for molecular ion verification .
  • Infrared (IR) Spectroscopy : Identify ester carbonyl (C=O stretch ~1740 cm⁻¹) and aziridine ring vibrations (C–N stretch ~1250 cm⁻¹).

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors.
  • First Aid : For skin contact, rinse immediately with water (≥15 minutes) and seek medical attention if irritation persists. Avoid exposure to open flames due to potential flammability of the decyl chain .

Advanced Research Questions

Q. How does the aziridinyl group influence the compound’s reactivity in enzyme inhibition studies?

  • Mechanistic Insight :

  • The aziridine ring’s strained structure facilitates covalent binding to nucleophilic enzyme residues (e.g., cysteine or lysine), leading to irreversible inhibition.
  • Experimental Design : Use kinetic assays (e.g., Ellman’s method for acetylcholinesterase) to compare IC₅₀ values with non-aziridinyl analogs. Confirm covalent adduct formation via X-ray crystallography or LC-MS/MS .

Q. What strategies address contradictions in reported hydrolysis rates of aziridinyl esters?

  • Data Reconciliation :

  • Variable Factors : pH-dependent ring-opening (faster in acidic conditions) and steric hindrance from the decyl chain.
  • Approach : Conduct controlled hydrolysis experiments (e.g., HPLC monitoring at pH 2–12) to establish kinetic profiles. Use computational modeling (DFT) to predict transition states and validate with experimental data .

Q. How can the decyl ester moiety modulate cellular uptake in pharmacological studies?

  • Methodological Framework :

  • Lipophilicity Assessment : Measure logP values (e.g., shake-flask method) to correlate with membrane permeability.
  • Cell-Based Assays : Compare intracellular concentrations (via LC-MS) of decyl ester vs. shorter-chain analogs in model cell lines (e.g., Caco-2 for intestinal absorption) .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Workflow :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., acetylcholinesterase).
  • MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes. Validate with mutagenesis studies targeting predicted binding residues .

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